An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile
An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-fluoro-6-methylbenzonitrile, a key building block in modern medicinal and agrochemical research. While publicly available, experimentally validated data for this specific compound is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust resource for its synthesis, characterization, and application. The strategic placement of amino, fluoro, and methyl groups on the benzonitrile scaffold makes it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide presents its known properties, a proposed synthetic route, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and a discussion of its potential applications, with a focus on providing researchers with the foundational knowledge needed for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Anthranilonitriles
Substituted 2-aminobenzonitriles, also known as anthranilonitriles, are a class of "privileged structures" in medicinal chemistry.[1] Their inherent functionality allows for the construction of a wide variety of heterocyclic systems, which are central scaffolds in numerous therapeutic agents.[2][3] The introduction of a fluorine atom into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No. 159020-76-5) is a prime example of this molecular architecture, poised for application in the development of next-generation targeted therapies. Its trifunctional nature offers multiple sites for chemical modification, making it a versatile precursor for complex molecular designs, particularly in the realm of kinase inhibitors where such scaffolds are known to interact with the ATP-binding site.[1][5]
Physicochemical and Structural Properties
A summary of the known and predicted properties of 2-Amino-4-fluoro-6-methylbenzonitrile is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are predicted based on computational models and data from analogous compounds.[6][7]
| Property | Value | Source |
| CAS Number | 159020-76-5 | [6] |
| Molecular Formula | C₈H₇FN₂ | [6] |
| Molecular Weight | 150.15 g/mol | [6] |
| Appearance | White to light yellow crystalline powder (Predicted) | [7] |
| Purity | ≥98% (Commercially available) | [6] |
| Melting Point | Not experimentally determined | |
| Boiling Point | Predicted: ~280-320 °C at 760 mmHg | [7] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [7] |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 2-fluoro-6-methylaniline and proceeds through nitration followed by a Sandmeyer reaction and subsequent reduction.
Caption: Proposed synthetic workflow for 2-Amino-4-fluoro-6-methylbenzonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2-Fluoro-6-methylaniline
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Cool a mixture of concentrated sulfuric acid to 0-5 °C.
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Slowly add 2-fluoro-6-methylaniline, maintaining the temperature below 10 °C.
-
Add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
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Filter, wash with water, and dry to obtain 2-fluoro-6-methyl-4-nitroaniline.
Causality: The strong acid mixture protonates the aniline, and the subsequent electrophilic aromatic substitution with the nitronium ion (NO₂⁺) is directed primarily to the para position due to the ortho/para-directing nature of the amino and methyl groups, and the steric hindrance at the other ortho positions.
Step 2 & 3: Sandmeyer Reaction
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Suspend 2-fluoro-6-methyl-4-nitroaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
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Slowly add the cold diazonium salt solution to the CuCN solution.
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Allow the reaction to warm to room temperature and then heat gently to ensure complete conversion.
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Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-6-methyl-4-nitrobenzonitrile.
Causality: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring by converting the primary amine to a diazonium salt, which is then displaced by the cyanide nucleophile, catalyzed by copper(I).
Step 4: Reduction of the Nitro Group
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Dissolve 2-fluoro-6-methyl-4-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. Common methods include using tin(II) chloride in concentrated HCl or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[8]
-
If using SnCl₂, heat the reaction mixture under reflux until the starting material is consumed. Then, basify to precipitate tin salts and extract the product.
-
If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere until hydrogen uptake ceases.
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Filter the catalyst (for hydrogenation) and remove the solvent to obtain the crude product.
-
Purify the crude 2-Amino-4-fluoro-6-methylbenzonitrile by recrystallization or column chromatography.
Causality: The nitro group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is often a cleaner method, while the SnCl₂/HCl method is robust and effective for nitro group reduction.
Spectroscopic Characterization (Predicted)
As experimentally obtained spectra are not widely published, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][9][10]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | d | 1H | Aromatic H |
| ~6.4-6.6 | d | 1H | Aromatic H |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~2.2-2.4 | s | 3H | -CH₃ |
Rationale: The aromatic protons would appear as doublets due to coupling with the fluorine atom. The amino protons would likely be a broad singlet, and the methyl protons a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d) | C-F |
| ~150-155 (d) | C-NH₂ |
| ~140-145 (d) | C-CH₃ |
| ~115-120 | C≡N |
| ~110-115 (d) | Aromatic C-H |
| ~105-110 (d) | Aromatic C-H |
| ~100-105 (d) | C-CN |
| ~18-22 | -CH₃ |
Rationale: The carbon atoms attached to or near the fluorine will exhibit splitting (doublets, d) due to C-F coupling. The chemical shifts are estimated based on the electronic effects of the substituents.
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretching (asymmetric) |
| 3300-3400 | N-H stretching (symmetric) |
| 2220-2240 | C≡N stretching |
| ~1620 | N-H bending |
| ~1250 | C-F stretching |
Rationale: The spectrum would be dominated by the characteristic stretches of the primary amine and the nitrile group. The C-F stretch is also a key diagnostic peak.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 150.06
-
Major Fragments: Loss of HCN (m/z = 123), loss of CH₃ (m/z = 135).
Rationale: High-resolution mass spectrometry should confirm the molecular formula C₈H₇FN₂. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals.
Chemical Reactivity and Applications
The reactivity of 2-Amino-4-fluoro-6-methylbenzonitrile is governed by its three functional groups, making it a versatile synthetic intermediate.
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- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Chemical Structure of 2-Amino-4-fluoro-6-methylbenzonitrile.